molecular formula C18H17Cl2N3O2 B2650420 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034256-65-8

1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Cat. No. B2650420
M. Wt: 378.25
InChI Key: SJXHFRRAKHMPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. This compound has been shown to have a high affinity for the Src family of tyrosine kinases, which are known to play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. In

Scientific Research Applications

Pharmacological Tool and Drug Lead Potential

One significant application of compounds related to 1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea in scientific research is their potential as pharmacological tools and drug leads. For example, a study discovered a nonpeptidic agonist of the urotensin-II receptor, indicating that such compounds can serve as valuable pharmacological research tools. This nonpeptidic agonist was found to be selective and druglike, making it useful for exploring the urotensin-II receptor's role in human diseases and potentially leading to new therapeutic agents (Croston et al., 2002).

Inhibition of Corrosion

Another application area is in the field of materials science, particularly in the inhibition of corrosion. 1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies show that such compounds can effectively protect metal surfaces against corrosion, suggesting their use in industrial settings to extend the lifespan of metal components and structures (Mistry et al., 2011).

Biological Activity and Gelation Properties

The structural and functional versatility of urea derivatives also extends to their biological activity and physical properties. For instance, certain urea compounds have been studied for their biological activity, including potential antitumor activities. These compounds' synthesis and evaluation highlight their relevance in medicinal chemistry as potential leads for new therapeutic agents (Ling et al., 2008). Additionally, urea derivatives have been explored for their ability to form hydrogels, which are of interest for various applications including drug delivery and tissue engineering. The gelation properties can be tuned by modifying the urea structure, thereby influencing the rheology and morphology of the resulting gels (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c1-23-7-6-11-8-12(2-5-16(11)23)17(24)10-21-18(25)22-13-3-4-14(19)15(20)9-13/h2-9,17,24H,10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXHFRRAKHMPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

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